4-chloro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide
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Overview
Description
4-Chloro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry, agriculture, and material science
Mechanism of Action
Target of Action
The compound F0657-0707, also known as 4-chloro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide, is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine derivatives, to which f0657-0707 belongs, have been reported to show in vitro anti-tb activity against replicating and non-replicating tb . This suggests that these compounds may interact with their targets to inhibit the growth and replication of the TB bacteria.
Biochemical Pathways
Given the reported anti-tb activity of imidazo[1,2-a]pyridine derivatives , it can be inferred that F0657-0707 may affect the biochemical pathways involved in the growth and replication of TB bacteria.
Result of Action
Given the reported anti-tb activity of imidazo[1,2-a]pyridine derivatives , it can be inferred that F0657-0707 may result in the inhibition of growth and replication of TB bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyrimidin-2-yl core. This can be achieved through condensation reactions, multicomponent reactions, or intramolecular cyclizations[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ](https://pubsrscorg/en/content/articlelanding/2015/ra/c5ra14795f){{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of catalysts can enhance the efficiency of the production process. Additionally, continuous flow chemistry may be employed to streamline the synthesis and scale up the production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... The presence of the sulfonamide group makes it susceptible to nucleophilic substitution reactions, while the chloro group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the field of heterocyclic chemistry.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound could potentially be developed into a new class of antibiotics.
Industry: Its unique chemical properties make it suitable for use in material science, such as in the development of advanced polymers or coatings.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidin-2-yl derivatives: These compounds share the imidazo[1,2-a]pyrimidin-2-yl core but differ in their substituents.
Chloro-substituted benzene sulfonamides: These compounds have similar chloro and sulfonamide groups but differ in their aromatic rings.
Uniqueness: 4-Chloro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for unique interactions and reactivity compared to similar compounds.
Properties
IUPAC Name |
4-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-13-18(22-19-21-10-3-11-24(13)19)14-4-2-5-16(12-14)23-27(25,26)17-8-6-15(20)7-9-17/h2-12,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCBINQFDZFYSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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